
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine hydrate, as seen in the preparation of 3,5-dimethyl-4-(4'-pyridyl)pyrazole . In the case of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, the compound was synthesized and characterized by various spectroscopic methods, including FT-IR, NMR, and MS, and its structure was confirmed by X-ray diffraction . Although the exact synthesis route for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is not detailed in the provided papers, similar synthetic strategies and characterization techniques are likely applicable.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. For instance, the crystal structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, DFT studies have been conducted to calculate the molecular structure and electronic properties of pyrazole derivatives, which are consistent with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including reactions with primary and secondary amino functions to form stable adducts suitable for chromatographic analysis . They can also form complexes with metals, as seen in the coordination of 3,5-dimethyl-1H-pyrazole-1-carboxamidine with cobalt and nickel . The reactivity of the pyrazole ring allows for the synthesis of a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of substituents such as methyl groups or halogens can affect the compound's solubility, melting point, and reactivity . The electronic structure, as determined by DFT calculations, provides insights into the electrophilic and nucleophilic regions of the molecular surface, which are important for understanding the compound's reactivity . Thermal analysis can also provide information on the stability of the compound under various conditions .
Applications De Recherche Scientifique
Antioxidant Activity and Radical Scavenging
Pyrazole derivatives, including those related to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole, have been studied for their antioxidant activities. For instance, compounds containing hydrazone, 1,3,4-oxadiazole, and 1,2,4- triazole derived from 3,5-dimethyl-1H-pyrazole showed potential radical scavenging capacity, with certain derivatives exhibiting significant antioxidant activity in DPPH and ABTS tests (Karrouchi et al., 2019).
Antibacterial and DNA Photocleavage Activity
Some pyrazole derivatives have shown promising antibacterial and DNA photocleavage activity. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes displayed excellent antibacterial activity against bacterial strains, and notable DNA photocleavage activity was observed for certain compounds, even at low concentrations (Sharma et al., 2020).
Molecular Structure and Density Functional Theory (DFT) Studies
The molecular structure of certain pyrazole derivatives has been confirmed using various spectroscopic methods, and Density Functional Theory (DFT) has been employed to calculate molecular structure, showing consistency with X-ray diffraction results. This type of analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Liao et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2)5-12-9(13-6-8)7-3-10-11-4-7/h3-4H,5-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSPNOSBIRLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



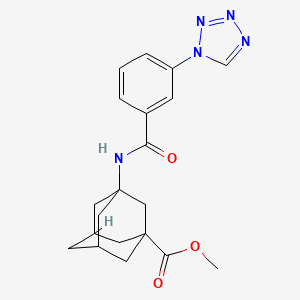
![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)
![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)
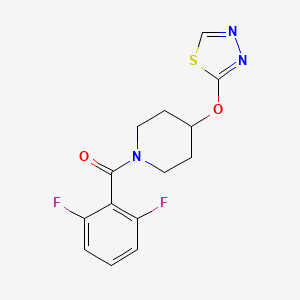
![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)
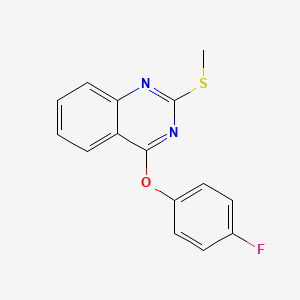
![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)
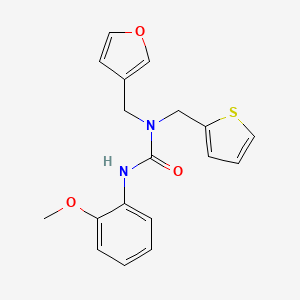
![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
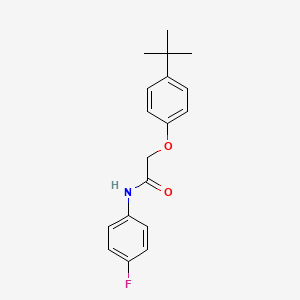
![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)
![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)